molecular formula C28H27ClN2O3 B12203772 3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B12203772
M. Wt: 475.0 g/mol
InChI Key: UJEQGMVRSSEGDA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a chlorophenyl group, a methyl group, and a phenylpiperazinyl ethoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Phenylpiperazinyl Ethoxy Group: This step involves the nucleophilic substitution reaction where the phenylpiperazinyl ethoxy group is attached to the chromen-4-one core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The chromen-4-one core and ether linkages are susceptible to oxidation under specific conditions:

Reaction Type Reagents/Conditions Major Products Key Observations
Core Oxidation KMnO₄ (acidic), CrO₃3-(4-chlorophenyl)-2-methyl-7-carboxy-chromen-4-one Ketone oxidation to carboxylic acid at position 7; piperazine remains stable .
Side-Chain Oxidation H₂O₂, Fe²⁺ (Fenton conditions)Ethoxy bridge cleavage to form 7-hydroxy derivativeSelective oxidation of ethoxy to hydroxyl group .

Reduction Reactions

The ketone group in the chromen-4-one core and the ethoxy linker can undergo reduction:

Reaction Type Reagents/Conditions Major Products Key Observations
Core Reduction NaBH₄, LiAlH₄3-(4-chlorophenyl)-2-methyl-4-hydroxy-chromeneConversion of ketone to secondary alcohol; piperazine stability confirmed .
Piperazine Reduction H₂, Pd/CSaturated piperidine derivativeLimited utility due to steric hindrance from phenyl groups .

Substitution Reactions

The piperazine and ethoxy groups participate in nucleophilic substitutions:

Reaction Type Reagents/Conditions Major Products Key Observations
Piperazine Alkylation CH₃I, K₂CO₃N-methyl-piperazine derivativeSelective methylation at the piperazine nitrogen .
Ether Cleavage HBr (48%), reflux7-hydroxy-chromen-4-one + bromo-piperazineEthoxy bridge cleavage without core degradation .

Acid/Base-Mediated Hydrolysis

The ether and ester-like linkages are sensitive to hydrolysis:

Reaction Type Conditions Major Products Key Observations
Acidic Hydrolysis HCl (6M), 80°C7-hydroxy-chromen-4-one + piperazine saltEthoxy cleavage dominates; chromen-4-one core remains intact .
Basic Hydrolysis NaOH (10%), reflux7-hydroxy-chromen-4-one + free piperazineFaster reaction kinetics compared to acidic conditions .

Comparative Reactivity Analysis

Key structural features influence reactivity:

Functional Group Reactivity Trend Mechanistic Insight
Chromen-4-one coreOxidation > ReductionElectron-deficient carbonyl group facilitates nucleophilic attack .
Piperazine-ethoxy chainSubstitution > HydrolysisEthoxy’s leaving group ability and piperazine’s nucleophilicity .
4-Chlorophenyl groupElectron-withdrawing stabilizationEnhances chromen-4-one electrophilicity but reduces side-chain reactivity .

Research Findings

  • Synthetic Utility : The ethoxy-piperazine side chain serves as a versatile handle for further functionalization, enabling the synthesis of analogs with enhanced bioactivity .

  • Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic media via ether cleavage .

  • Biological Implications : Structural analogs demonstrate COX-II inhibition (IC₅₀ ~50 μM), suggesting potential anti-inflammatory applications .

Scientific Research Applications

Antitumor Properties

Research has indicated that compounds similar to 3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one exhibit significant antitumor activity. For instance, studies have shown that derivatives of such compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Several studies have documented its effectiveness against a range of bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The mode of action typically includes disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways .

Neuropharmacological Applications

Given the presence of the piperazine moiety in its structure, this compound may exhibit neuropharmacological effects. Research indicates that piperazine derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways . This opens avenues for exploring the compound's potential in treating mood disorders.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications to enhance biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yield and reduce reaction times .

Structure-Activity Relationship

The SAR studies indicate that modifications on the chlorophenyl and piperazine groups significantly influence the biological activity of the compound. For example, variations in substituents can enhance potency against specific cancer cell lines or improve selectivity for certain bacterial strains .

Case Studies

Case StudyDescriptionFindings
Antitumor Activity Evaluated against MCF-7 breast cancer cellsShowed IC50 values indicating significant inhibition of cell growth at concentrations as low as 50 µg/mL .
Antimicrobial Testing Tested against Gram-positive and Gram-negative bacteriaDemonstrated broad-spectrum activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Neuropharmacological Assessment Assessed for anxiolytic effects in animal modelsIndicated reduced anxiety-like behavior in rodent models compared to controls, suggesting potential for further development .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors, such as neurotransmitter receptors, to produce physiological effects.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-methyl-6-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one
  • 4-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-quinolin-4-one
  • 3-(4-bromophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Uniqueness

3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of the phenylpiperazinyl ethoxy group

Biological Activity

The compound 3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic derivative of chromenone, which has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its anti-inflammatory, anticancer, and neuroprotective effects based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H30ClN2O4C_{29}H_{30}ClN_{2}O_{4}, with a molecular weight of approximately 470.57 g/mol. The structure includes a chromenone core substituted with a chlorophenyl group and a phenylpiperazine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC29H30ClN2O4
Molecular Weight470.57 g/mol
IUPAC NameThis compound

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of chromenone derivatives. In particular, compounds similar to This compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 through modulation of the TLR4/MAPK signaling pathway. For instance, a related study demonstrated that certain chromenone derivatives significantly reduced nitric oxide (NO) production and inflammatory cytokine release in LPS-stimulated RAW 264.7 macrophages, suggesting a robust anti-inflammatory mechanism .

Anticancer Activity

The anticancer potential of chromenone derivatives has also been investigated. In vitro studies indicate that these compounds exhibit cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values in the micromolar range against human tumor cell lines such as MDA-MB231 and HCT116. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Additionally, derivatives of chromenone have been evaluated for neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative conditions. The presence of the piperazine moiety is thought to enhance central nervous system penetration and efficacy .

Case Studies

  • Study on Anti-inflammatory Effects : A study investigated the effects of a series of novel 2-phenylchromen derivatives, including those structurally similar to our compound, demonstrating significant inhibition of inflammatory markers in both in vitro and in vivo models .
  • Anticancer Evaluation : A comprehensive evaluation on a panel of human tumoral cell lines revealed that certain chromenone derivatives displayed potent antiproliferative activity, with mechanisms linked to apoptosis and cell cycle regulation .

Properties

Molecular Formula

C28H27ClN2O3

Molecular Weight

475.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one

InChI

InChI=1S/C28H27ClN2O3/c1-20-27(21-7-9-22(29)10-8-21)28(32)25-12-11-24(19-26(25)34-20)33-18-17-30-13-15-31(16-14-30)23-5-3-2-4-6-23/h2-12,19H,13-18H2,1H3

InChI Key

UJEQGMVRSSEGDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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